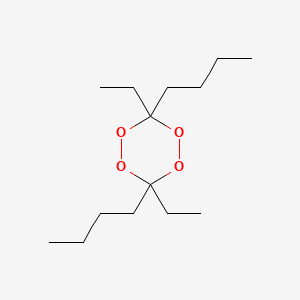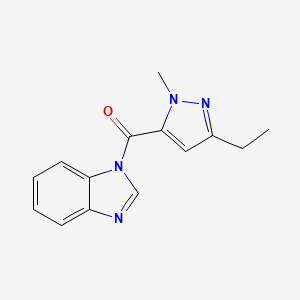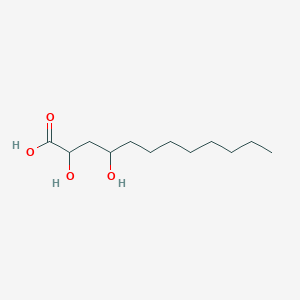
2,4-Dihydroxydodecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dihydroxydodecanoic acid is an organic compound with the molecular formula C12H24O4 It is a dicarboxylic acid with two hydroxyl groups attached to the carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxydodecanoic acid can be achieved through several methods. One common approach involves the hydroxylation of dodecanoic acid. This process typically requires the use of strong oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions to introduce hydroxyl groups at the 2 and 4 positions of the carbon chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or microbial fermentation processes. These methods can offer higher selectivity and yield compared to traditional chemical synthesis. For example, certain strains of bacteria or fungi can be engineered to produce the desired compound through metabolic pathways.
化学反応の分析
Types of Reactions
2,4-Dihydroxydodecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation, while amines can be introduced using reagents like N,N’-dicyclohexylcarbodiimide (DCC).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield dicarboxylic acids, while reduction can produce primary or secondary alcohols.
科学的研究の応用
2,4-Dihydroxydodecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in studies of metabolic pathways and enzyme activity.
Industry: The compound can be used in the production of biodegradable plastics and other environmentally friendly materials.
作用機序
The mechanism of action of 2,4-Dihydroxydodecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the compound can undergo metabolic transformations that produce bioactive intermediates, which can further modulate biological processes.
類似化合物との比較
Similar Compounds
3,11-Dihydroxydodecanoic acid: Another dicarboxylic acid with hydroxyl groups at different positions.
2-Hydroxydodecanoic acid: A monohydroxy derivative of dodecanoic acid.
Uniqueness
2,4-Dihydroxydodecanoic acid is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications that require precise chemical modifications.
特性
CAS番号 |
926036-55-7 |
|---|---|
分子式 |
C12H24O4 |
分子量 |
232.32 g/mol |
IUPAC名 |
2,4-dihydroxydodecanoic acid |
InChI |
InChI=1S/C12H24O4/c1-2-3-4-5-6-7-8-10(13)9-11(14)12(15)16/h10-11,13-14H,2-9H2,1H3,(H,15,16) |
InChIキー |
CVKILTOOJREPAU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(CC(C(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


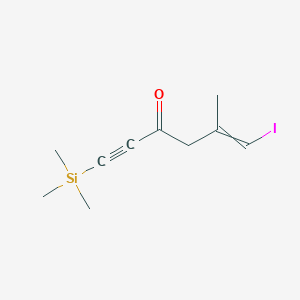
![3,3'-Di-tert-butyl-7,7'-diphenyl-5,5'-spirobi[dibenzo[b,d]silole]](/img/structure/B14191571.png)
![2-Amino-5-{[(6-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14191576.png)
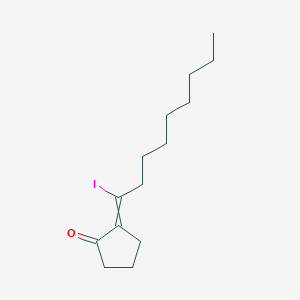
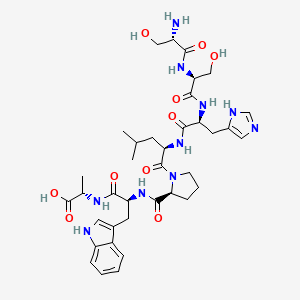
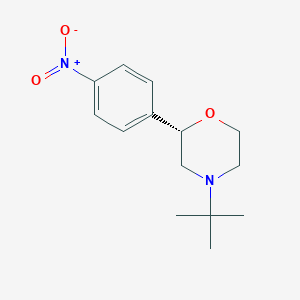
![2-[(2S)-2-Methyl-1,2,3,6-tetrahydropyridin-2-yl]phenol](/img/structure/B14191600.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-pentyl-](/img/structure/B14191613.png)
![2-{[2-(Ethylsulfanyl)ethyl]tellanyl}thiophene](/img/structure/B14191618.png)
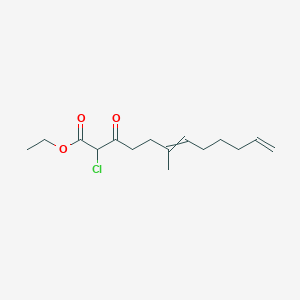
![2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol](/img/structure/B14191627.png)
![(1S,2S)-N,N,2-Trimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14191632.png)
